Cas no 899213-92-4 (3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one)

3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one
- AKOS001839048
- F1603-0162
- 3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- CCG-135595
- 899213-92-4
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- Inchi: 1S/C22H14F3NO3S/c23-15-8-6-14(7-9-15)12-26-13-21(30(28,29)16-4-2-1-3-5-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2
- InChI Key: QKWBSQUTFSPSQG-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(F)C=C2)C2=C(C=C(F)C(F)=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 429.06464897g/mol
- Monoisotopic Mass: 429.06464897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8Ų
- XLogP3: 4.5
3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0162-5μmol |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-20μmol |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-2μmol |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-15mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-5mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-2mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-3mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-4mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-10mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1603-0162-20mg |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
899213-92-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one Related Literature
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one
Introduction to 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-92-4) in Modern Chemical and Pharmaceutical Research
The compound 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one, identified by its CAS number 899213-92-4, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple fluorine atoms and a benzenesulfonyl group contributes to its unique physicochemical properties, making it a subject of intense scrutiny in contemporary research.
At the heart of this compound's appeal lies its structural complexity, which includes a quinoline core modified with fluorinated aromatic substituents. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. The introduction of fluorine atoms into the molecular structure not only enhances metabolic stability but also modulates electronic effects, thereby influencing binding interactions with biological targets. This has opened up new avenues for designing molecules with improved pharmacological profiles.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their favorable pharmacokinetic properties. The compound 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one exemplifies this trend, as its fluorine-laden structure suggests potential benefits such as increased lipophilicity and reduced susceptibility to enzymatic degradation. These attributes are critical for achieving optimal drug delivery and efficacy.
One of the most compelling aspects of this compound is its versatility in serving as a scaffold for drug discovery. Researchers have leveraged its unique chemical architecture to develop novel analogs with enhanced therapeutic potential. For instance, studies have demonstrated that modifications at the benzenesulfonyl and fluorophenylmethyl positions can significantly alter the compound's biological activity. This flexibility has allowed scientists to fine-tune properties such as potency, selectivity, and toxicity, making it an invaluable tool in medicinal chemistry.
The incorporation of fluorine atoms into the quinoline ring also imparts electronic and steric effects that can fine-tune interactions with biological targets. Fluorine's ability to participate in dipole-dipole interactions and hydrogen bonding makes it an excellent moiety for improving binding affinity. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of adjacent functional groups, influencing reactivity and metabolic pathways. These features have been exploited in the design of 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one derivatives targeting various disease pathways.
Recent advancements in computational chemistry have further accelerated the development of fluorinated quinoline derivatives like 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-92-4). Molecular modeling techniques have enabled researchers to predict binding affinities and optimize molecular structures with remarkable precision. These computational tools have been instrumental in identifying lead compounds that exhibit high efficacy against specific biological targets. As a result, the compound has become a focal point in several preclinical studies aimed at developing novel therapeutic agents.
The benzenesulfonyl group in this molecule plays a pivotal role in determining its pharmacological properties. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their capacity for hydrogen bonding and electrostatic interactions with biological targets. In addition, the presence of multiple fluorine atoms can further strengthen these interactions by increasing lipophilicity and reducing solubility in water. This combination of features makes 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-92-4) an attractive candidate for drug development.
Current research endeavors are exploring the potential applications of this compound in treating various diseases, including cancer and inflammatory disorders. Preclinical studies have shown promising results regarding its ability to inhibit key enzymes involved in tumor progression and inflammation. The precise modulation of biological pathways by this molecule underscores its therapeutic promise. Moreover, its structural complexity allows for further derivatization, enabling researchers to develop libraries of compounds with tailored pharmacological profiles.
The synthesis of 3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-92-4) represents a testament to the ingenuity of modern synthetic chemistry. Advanced methodologies have been employed to construct its intricate framework while maintaining high yields and purity standards. These synthetic strategies not only highlight the compound's accessibility but also pave the way for large-scale production if it proves successful in clinical trials.
In conclusion,3-(benzenesulfonyl)-6,7-difluoro-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 899213-92-4) stands as a beacon of innovation in chemical and pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutics with significant clinical implications. As research continues to uncover new applications for this compound,it is poised to play an increasingly important role in addressing some of humanity's most pressing health challenges.
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